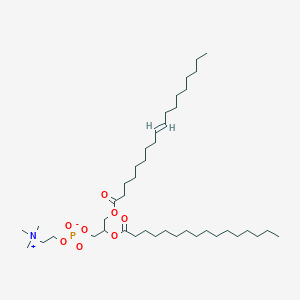
Acti-flow 68-sb
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphatidylcholines can be mechanically or chemically extracted using hexane from sources like egg yolk or soybeans . The extraction process involves the separation of phosphatidylcholine from other components through a series of steps including solvent extraction, filtration, and purification.
Industrial Production Methods
In industrial settings, phosphatidylcholines are produced commercially through a combination of mechanical and chemical extraction methods. The process typically involves the use of solvents like hexane to extract the compound from natural sources, followed by purification steps to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Phosphatidylcholines undergo various chemical reactions, including:
Oxidation: Phosphatidylcholines can be oxidized to form hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert phosphatidylcholines into their corresponding alcohols.
Substitution: Substitution reactions can occur at the choline headgroup, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Hydroperoxides and other oxidation products.
Reduction: Alcohol derivatives of phosphatidylcholines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Phosphatidylcholines have a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying membrane dynamics and interactions.
Biology: Essential component of cell membranes, involved in cell signaling and membrane fluidity.
Medicine: Used in drug delivery systems to enhance the bioavailability of drugs.
Industry: Employed as an emulsifier in food and cosmetic products.
Mechanism of Action
Phosphatidylcholines exert their effects primarily through their role in biological membranes. They contribute to membrane fluidity and are involved in cell signaling pathways. The choline headgroup can interact with various proteins and receptors, influencing cellular processes .
Comparison with Similar Compounds
Phosphatidylcholines can be compared with other similar compounds such as:
Phosphatidylethanolamine: Another major phospholipid in biological membranes, but with an ethanolamine headgroup.
Phosphatidylserine: Contains a serine headgroup and is involved in cell signaling and apoptosis.
Phosphatidylinositol: Involved in cell signaling pathways and membrane trafficking.
Phosphatidylcholines are unique due to their choline headgroup, which plays a crucial role in cell signaling and membrane structure .
Properties
Molecular Formula |
C42H82NO8P |
|---|---|
Molecular Weight |
760.1 g/mol |
IUPAC Name |
[2-hexadecanoyloxy-3-[(E)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H82NO8P/c1-6-8-10-12-14-16-18-20-21-23-24-26-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43(3,4)5)51-42(45)35-33-31-29-27-25-22-19-17-15-13-11-9-7-2/h20-21,40H,6-19,22-39H2,1-5H3/b21-20+ |
InChI Key |
RRVPPYNAZJRZFR-QZQOTICOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C/CCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















